molecular formula C17H14Cl2N2O B6222562 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide CAS No. 2758003-23-3

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide

Cat. No. B6222562
CAS RN: 2758003-23-3
M. Wt: 333.2
InChI Key:
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Description

2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide (2CPCMCA) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of the class of compounds known as organochlorine compounds, which are compounds that contain at least one carbon-chlorine bond. 2CPCMCA is a colorless, odorless, and water-soluble compound that has been studied for its potential use as a pesticide, fungicide, and herbicide in agricultural applications. Additionally, 2CPCMCA has been studied for its potential to act as a catalyst in organic synthesis, as well as its potential to act as a surfactant in aqueous solutions. In

Scientific Research Applications

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide has been studied for its potential applications in various scientific fields, including agriculture, organic synthesis, and surfactant chemistry. In agriculture, 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide has been studied for its potential to act as a pesticide, fungicide, and herbicide. In organic synthesis, 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide has been studied for its potential to act as a catalyst in the synthesis of other organochlorine compounds. Additionally, 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide has been studied for its potential to act as a surfactant in aqueous solutions, which can be used in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide is not yet fully understood. However, it is believed that the chlorine atom in the molecule acts as an electron-withdrawing group, which increases the electron density of the carbon-chlorine bond. This increased electron density makes the carbon-chlorine bond more susceptible to nucleophilic attack, which can lead to the formation of other organochlorine compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide are not yet fully understood. However, it is believed that 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide may have an effect on the activity of certain enzymes, as well as the expression of certain genes. Additionally, 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide has been shown to have an effect on the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide in lab experiments include its low cost, its water solubility, and its stability in aqueous solutions. Additionally, 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide can be used in a variety of synthetic reactions, making it a versatile reagent. However, 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide has some limitations for lab experiments, such as its potential toxicity, its potential to form hazardous byproducts, and its potential to produce undesired side reactions.

Future Directions

The potential applications of 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide are numerous and varied. Possible future directions for research include exploring its potential as a pesticide, fungicide, and herbicide; exploring its potential as a catalyst in organic synthesis; exploring its potential to act as a surfactant in aqueous solutions; and exploring its potential biochemical and physiological effects. Additionally, further research should be conducted to better understand the mechanism of action of 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide, as well as its potential toxicity, hazardous byproducts, and undesired side reactions.

Synthesis Methods

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide can be synthesized from the reaction of 4-chlorophenylmethanol and 4-cyanophenylmethanol with thionyl chloride in a 1:1:2 molar ratio, followed by the addition of sodium acetate. The reaction proceeds in an aqueous medium and yields 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide as a white solid. The reaction is reported to be complete in approximately 1 hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide involves the reaction of 4-chlorobenzylamine with 4-cyanobenzyl chloride to form the intermediate N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]amine. This intermediate is then reacted with chloroacetyl chloride to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-cyanobenzyl chloride", "chloroacetyl chloride", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine in diethyl ether and add 4-cyanobenzyl chloride dropwise with stirring. Allow the reaction to proceed for several hours at room temperature.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dissolve the solid in water and add sodium bicarbonate to adjust the pH to basic. Extract the amine with diethyl ether.", "Step 3: Combine the amine with chloroacetyl chloride in diethyl ether and allow the reaction to proceed for several hours at room temperature.", "Step 4: Filter the resulting solid and wash with diethyl ether. Recrystallize the product from a mixture of diethyl ether and water to obtain 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide as a white solid." ] }

CAS RN

2758003-23-3

Product Name

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2

Purity

95

Origin of Product

United States

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